3-(Methoxymethyl)picolinonitrile
Overview
Description
Scientific Research Applications
Synthesis of Trisubstituted Pyridines
3-(Methoxymethyl)picolinonitrile: serves as a valuable synthetic intermediate for the construction of 2,3,4-trisubstituted pyridines . These pyridines are commonly found in biologically active molecules, which include various pharmaceutical agents such as nerve-agent antidotes, anti-inflammatory drugs, antifungal compounds, and anti-influenza medications .
Formation of Diverse Functional Groups
The cyano group in 3-(Methoxymethyl)picolinonitrile offers opportunities to construct a variety of functional groups in a single step. This includes the formation of amino, methyl, amido, imidate, amidoxime, keto, carboxyl, and ester groups, which are pivotal in the development of complex organic molecules .
The presence of the 3-hydroxy group in the molecule allows for the introduction of various acyl and alkyl groups in a single step. This feature is particularly useful for modifying the molecule to enhance its reactivity or to tailor it for specific applications .
Gold(I)-Catalyzed Cyclization
A unique synthetic approach involves the gold(I)-catalyzed cyclization of 4-propargylaminoisoxazoles followed by N-O bond cleavage. This method provides a mild and efficient route to synthesize 3-hydroxy-4-substituted picolinonitriles , demonstrating the versatility of 3-(Methoxymethyl)picolinonitrile in complex chemical transformations .
NMR Spectroscopy Analysis
3-(Methoxymethyl)picolinonitrile: and its derivatives can be analyzed using NMR spectroscopy to determine their structure and purity. This is crucial in confirming the success of synthetic reactions and ensuring the quality of the synthesized compounds .
Building Blocks for Screening Compounds
This compound is also used as a building block for the identification and procurement of screening compounds in scientific research. It is part of a comprehensive solution offered by chemical suppliers for researchers to find readily available compounds for their experimental needs .
properties
IUPAC Name |
3-(methoxymethyl)pyridine-2-carbonitrile | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c1-11-6-7-3-2-4-10-8(7)5-9/h2-4H,6H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAXFMSSGTSVBSO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=C(N=CC=C1)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Methoxymethyl)picolinonitrile |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.